Comprehensive Technical Guide: Physical Properties and Applications of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Comprehensive Technical Guide: Physical Properties and Applications of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
Executive Summary
(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane—commonly referred to as (+)-thiocineole or (+)-isothiocineole—is a rigid, chiral, sulfur-containing bicyclic terpenoid. As a Senior Application Scientist, I approach this molecule not merely as a catalog of physical constants, but as a highly engineered functional blueprint. Its unique thia-bridged architecture serves a dual purpose in modern chemistry: it is a high-impact aroma chemical capable of triggering olfactory receptors at parts-per-trillion levels[1], and a premier chiral sulfide catalyst used to drive highly enantioselective sulfur ylide-mediated epoxidations[2].
This guide deconstructs the physical properties, thermodynamic behavior, and operational protocols associated with the (1S,4S,5S) enantiomer, providing a self-validating framework for its application in asymmetric synthesis.
Structural and Stereochemical Causality
The core framework of (+)-thiocineole is a bicyclo[3.2.1]octane system where a sulfur atom occupies the 6-position. The stereochemical designation (1S,4S,5S) dictates the spatial orientation of the molecule, distinguishing it from its naturally derived (1R,4R,5R) (-)-counterpart.
The Causality of Steric Bulk: The three methyl groups located at the 4, 7, and 7 positions create an immense, localized steric shield. In organocatalysis, this is not a passive feature; the gem-dimethyl group actively blocks one face of the molecule. When converted into a sulfur ylide, this rigidity prevents conformational leakage during the transition state, forcing electrophiles (like aldehydes) to approach exclusively from the unhindered face, thereby guaranteeing high enantiomeric excess (ee)[3].
Radical-mediated synthesis pathway of (1S,4S,5S)-thiocineole from (S)-limonene.
Comprehensive Physical & Thermodynamic Properties
The physical constants of (1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane are direct manifestations of its electronic structure. The substitution of oxygen (as found in 1,8-cineole) with sulfur fundamentally alters the molecule's polarizability.
Quantitative Data Summary
| Physical Property | Value | Causality / Scientific Significance |
| Molecular Formula | C₁₀H₁₈S | Defines the thia-terpenoid classification[4]. |
| Molecular Weight | 170.31 g/mol | Optimal mass for volatility and olfactory receptor interaction. |
| Boiling Point | 84 °C at 5 mmHg (~222 °C at 760 mmHg) | Sulfur's large atomic radius increases polarizability, enhancing London dispersion forces and elevating the boiling point[5],[6]. |
| Density | ~1.00 g/mL at 25 °C | The compact, rigid bicyclic structure ensures high molecular packing efficiency[6]. |
| Refractive Index | 1.52 ( nD20 ) | The electron-rich, highly polarizable sulfur atom increases the optical density of the liquid[]. |
| Specific Rotation | [α]D20 = +70° (c=1.32, CHCl₃) | Confirms the (1S,4S,5S) absolute configuration (derived inversely from the (1R,4R,5R) (-)-isomer)[6]. |
| Flash Point | 87.8 °C (190 °F) | Critical thermodynamic safety parameter for scale-up and distillation. |
Organoleptic Profile and Receptor Interaction
Beyond catalysis, (+)-thiocineole is a high-impact aroma chemical. It exhibits an intense, sulfurous, grapefruit-like odor with nuances of tropical fruits (passion fruit, papaya)[8].
Receptor Causality: The human olfactory system (specifically receptors like OR5V1) is hypersensitive to volatile thiols and sterically hindered cyclic sulfides. The molecule's rigid bicyclic framework perfectly docks into the hydrophobic pocket of the receptor, while the sulfur atom likely engages in copper-mediated binding. This highly specific lock-and-key interaction results in an odor threshold so low that it is typically formulated at 0.1% or 0.01% dilutions in dipropylene glycol (DPG)[1].
Asymmetric Organocatalysis: The Sulfur Ylide Mechanism
The most advanced technical application of (1S,4S,5S)-thiocineole is its role as a chiral auxiliary in the Aggarwal asymmetric epoxidation protocol[2].
When the sulfur atom is alkylated, it forms a sulfonium salt. Subsequent deprotonation yields a semi-stabilized sulfur ylide. Because the (1S,4S,5S) framework is completely rigid, the ylide geometry is locked. When an aldehyde approaches, the gem-dimethyl bridge physically blocks one trajectory, forcing a highly diastereoselective attack. The resulting betaine intermediate undergoes irreversible ring closure to form a chiral epoxide, cleanly expelling the (+)-thiocineole catalyst for recovery[3].
Catalytic cycle of sulfur ylide-mediated asymmetric epoxidation.
Self-Validating Experimental Protocol: Asymmetric Epoxidation
To ensure scientific integrity, the following protocol for the asymmetric epoxidation of benzaldehyde is designed as a self-validating system . In-process controls (IPCs) and post-reaction analytics are embedded to verify both yield and stereochemical fidelity.
Step 1: Synthesis of the Benzyl Sulfonium Salt
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Charge: In an oven-dried Schlenk flask under N₂, dissolve 1.0 eq of (1S,4S,5S)-thiocineole in anhydrous dichloromethane (DCM).
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Alkylation: Add 1.1 eq of benzyl bromide, followed by 1.1 eq of Silver Tetrafluoroborate (AgBF₄).
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Causality Check: AgBF₄ acts as a halide scavenger. The immediate precipitation of AgBr drives the equilibrium forward, preventing the reverse dealkylation reaction.
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Isolation: Filter the AgBr salts over a pad of Celite. Concentrate the filtrate to isolate the pure sulfonium tetrafluoroborate salt.
Step 2: Ylide Generation and Epoxidation
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Reaction Setup: Dissolve the sulfonium salt (1.2 eq relative to aldehyde) in a biphasic mixture of DCM and 50% aqueous KOH.
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Addition: Dropwise add 1.0 eq of benzaldehyde at 0 °C.
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In-Process Control (IPC): Monitor the reaction via GC-FID. The disappearance of the benzaldehyde peak validates the consumption of the electrophile. The reaction is typically complete within 2–4 hours.
Step 3: Workup, Validation, and Catalyst Recovery
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Extraction: Dilute the mixture with water and extract three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Catalyst Recovery: Subject the crude mixture to silica gel flash chromatography (Hexanes/Ethyl Acetate). The highly non-polar (+)-thiocineole will elute first, separating cleanly from the more polar epoxide.
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System Validation:
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Epoxide Fidelity: Analyze the isolated epoxide via Chiral HPLC to validate the enantiomeric excess (target: >95% ee).
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Catalyst Integrity: Analyze the recovered (+)-thiocineole via polarimetry. A specific rotation of [α]D20 = +70° confirms that no racemization of the bicyclic core occurred during the catalytic cycle, validating the catalyst for reuse.
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References
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Title: 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
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Title: Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide Source: Journal of the American Chemical Society (JACS) URL: [Link]
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Title: exo-(-)-4,7,7-trimethyl-6-thiabicyclo(3.2.1)octane (R)-thiocineole Source: The Good Scents Company URL: [Link]
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane [webbook.nist.gov]
- 5. exo-(-)-4,7,7-trimethyl-6-thiabicyclo(3.2.1)octane, 5718-75-2 [thegoodscentscompany.com]
- 6. chemimpex.com [chemimpex.com]
- 8. grapefruit menthane, 68398-18-5 [thegoodscentscompany.com]
